Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
Description
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a hydroxyl group at the 4-position and a 2-fluoropyridin-3-yl substituent. These compounds are typically synthesized via cross-electrophile coupling or fluorination reactions, as seen in related methodologies .
Properties
IUPAC Name |
benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-16-15(7-4-10-20-16)18(23)8-11-21(12-9-18)17(22)24-13-14-5-2-1-3-6-14/h1-7,10,23H,8-9,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTSRBZFPZJVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=C(N=CC=C2)F)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475873 | |
| Record name | benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161610-13-5 | |
| Record name | Phenylmethyl 4-(2-fluoro-3-pyridinyl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161610-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80475873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The hydroxypiperidine ring can be synthesized through a series of reactions including cyclization and hydroxylation steps. The final step involves the esterification of the hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in anhydrous conditions.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the hydroxypiperidine ring can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares a common benzyl piperidine carboxylate backbone with several analogs. Key structural differences lie in the substituents at the 4-position of the piperidine ring:
*Estimated based on analogs.
Key Observations :
- Fluorine Position : The 2-fluoropyridin-3-yl group introduces steric and electronic effects distinct from 4-fluorophenyl analogs. Fluorine at the 2-position on pyridine may enhance metabolic stability and binding affinity in drug discovery .
- Hydroxyl Group: The 4-hydroxyl group contributes to hydrogen bonding, improving aqueous solubility compared to non-hydroxylated analogs like benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate .
Yield Comparison :
Biological Activity
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C15H18FNO3
- Molecular Weight : 281.31 g/mol
- CAS Number : 240400-84-4
The biological activity of this compound is primarily associated with its interaction with neurotransmitter transporters. Research indicates that compounds with similar structural features can exhibit significant affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). The introduction of hydroxyl groups in piperidine derivatives has been shown to enhance their potency and ability to cross the blood-brain barrier, potentially increasing their therapeutic efficacy in treating neurological disorders.
Neurotransmitter Transport Inhibition
Studies have demonstrated that derivatives of piperidine compounds can inhibit the uptake of neurotransmitters such as dopamine and norepinephrine. For instance, a related compound exhibited low nanomolar potency against DAT and NET, with Ki values around 6.23 nM and 7.56 nM respectively . This suggests that this compound may also exhibit similar properties, making it a candidate for further investigation in the treatment of conditions like depression and ADHD.
Case Studies
- Dopamine Transporter Affinity :
- Behavioral Studies :
Synthesis
The synthesis of this compound can be achieved through several methods involving the coupling of benzyl derivatives with fluorinated pyridines followed by hydroxypiperidine formation. This multi-step synthetic route allows for the introduction of various functional groups that can modulate biological activity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H18FNO3 |
| Molecular Weight | 281.31 g/mol |
| CAS Number | 240400-84-4 |
| Primary Activity | DAT and NET inhibition |
| Ki (DAT) | ~6.23 nM |
| Ki (NET) | ~7.56 nM |
| Behavioral Impact | Increased locomotor activity |
Q & A
Q. Advanced
- Density Functional Theory (DFT): Calculate energy minima for hydroxyl group conformers (axial vs. equatorial) to predict reactivity .
- Molecular Dynamics (MD): Simulate solvation effects on hydrogen-bonding interactions .
- Crystal Structure Prediction (CSP): Use SHELX software to model potential polymorphs if crystallographic data is lacking .
How can researchers resolve discrepancies in NMR data during structural validation?
Q. Advanced
- Solvent Effects: Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify shifting peaks .
- Dynamic Processes: Assess for rotameric equilibria or ring-flipping in the piperidine moiety via variable-temperature NMR .
- Spectral Simulation: Use software like MestReNova to simulate and assign complex splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
